molecular formula C6H12N2 B13285289 Cyano(ethyl)propylamine

Cyano(ethyl)propylamine

Cat. No.: B13285289
M. Wt: 112.17 g/mol
InChI Key: IBDVDHDQGIATOQ-UHFFFAOYSA-N
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Description

Cyano(ethyl)propylamine is an organic compound that features both a cyano group (-CN) and an amine group (-NH2) attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyano(ethyl)propylamine can be synthesized through several methods. One common approach involves the reaction of an appropriate alkyl halide with a cyanide ion, followed by reduction. For example, the reaction of 3-bromopropylamine with sodium cyanide can yield this compound. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Another method involves the reductive amination of an aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) . This method is advantageous as it avoids multiple alkylations and provides a controlled synthesis route.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyano(ethyl)propylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN)

    Solvents: Dimethylformamide (DMF), ethanol

    Catalysts: Triethylamine, palladium catalysts

Major Products

    Primary Amines: Reduction of the cyano group

    Secondary and Tertiary Amines: Substitution reactions with alkyl halides

    Imines: Condensation with carbonyl compounds

Mechanism of Action

The mechanism of action of cyano(ethyl)propylamine involves its ability to act as a nucleophile due to the presence of the amine group. The cyano group can also participate in various reactions, such as reduction to form primary amines. The compound can interact with molecular targets through nucleophilic substitution and condensation reactions, forming stable products that can further undergo various transformations .

Comparison with Similar Compounds

Cyano(ethyl)propylamine can be compared with other similar compounds such as:

The presence of both the cyano and amine groups in this compound makes it unique and highly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

ethyl(propyl)cyanamide

InChI

InChI=1S/C6H12N2/c1-3-5-8(4-2)6-7/h3-5H2,1-2H3

InChI Key

IBDVDHDQGIATOQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C#N

Origin of Product

United States

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